Product packaging for 3-Methylenecyclobutanecarbonitrile(Cat. No.:CAS No. 15760-35-7)

3-Methylenecyclobutanecarbonitrile

Cat. No.: B110589
CAS No.: 15760-35-7
M. Wt: 93.13 g/mol
InChI Key: ZRWMAMOBIQQJSA-UHFFFAOYSA-N
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Description

Significance of Strained Ring Systems in Modern Synthetic Chemistry

Strained ring systems, such as cyclobutanes, are cyclic molecules that possess higher potential energy compared to their acyclic counterparts due to deviations from ideal bond angles and torsional interactions. wikipedia.orgpearson.com This inherent ring strain, a combination of angle strain, torsional strain, and steric strain, renders these molecules less stable and consequently more reactive. The energy stored within the strained framework can be harnessed to drive chemical reactions that would otherwise be thermodynamically or kinetically unfavorable. wikipedia.org This increased reactivity makes small ring systems valuable intermediates in organic synthesis, enabling diverse transformations like ring-opening reactions, ring expansions, and rearrangements to construct more complex molecular scaffolds. pharmacy180.comresearchgate.net The controlled release of this strain energy provides a powerful driving force for chemical transformations, influencing reaction rates and dictating product selectivity. pharmacy180.com

The destabilization within these rings arises from several factors:

Angle Strain: The deviation of internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. In cyclobutane (B1203170), the C-C-C bond angles are compressed to approximately 90°, creating significant angle strain. pharmacy180.com

Torsional Strain: The eclipsing interactions between adjacent hydrogen atoms or substituents, which is partially relieved by the puckered conformation of the cyclobutane ring. pharmacy180.com

Transannular Strain: Steric repulsion between substituents across the ring, which becomes more significant in larger ring systems but can also play a role in substituted cyclobutanes. pharmacy180.com

Overview of the Cyclobutane Motif in Organic Transformations

The cyclobutane ring is a prominent structural motif found in numerous natural products and medicinally important compounds. rsc.orgresearchgate.net Its unique, puckered three-dimensional structure and inherent reactivity make it a valuable building block in the synthesis of complex molecules. nbinno.comnih.gov Chemists utilize the cyclobutane framework in a variety of strategic transformations, including:

Ring-Opening Reactions: The high ring strain facilitates cleavage of the four-membered ring, providing access to linear chains with specific functional group arrangements. pharmacy180.com

Ring Expansions: Cyclobutane derivatives can be readily converted into larger, more stable five-membered rings, a transformation of significant synthetic utility. ugent.be

[2+2] Cycloadditions: This is a direct and efficient method for constructing the cyclobutane ring, although it is often limited to activated alkenes and alkynes. researchgate.netresearchgate.net

Desymmetrization and Functionalization: The unique stereochemistry of cyclobutanes allows for selective functionalization, leading to the creation of chiral centers and complex stereochemical arrays. researchgate.net

The incorporation of the cyclobutane motif can impart valuable properties to molecules, such as conformational rigidity, which is often a desirable trait in drug design. nih.gov Consequently, the development of synthetic methods for the stereocontrolled assembly of cyclobutanes is an active area of research. rsc.org

Positioning of 3-Methylenecyclobutanecarbonitrile as a Versatile Synthetic Intermediate

Within the family of cyclobutane derivatives, this compound has emerged as a particularly useful and versatile synthetic intermediate. Its structure combines the reactivity of a strained four-membered ring with the functionalities of an exocyclic double bond and a nitrile group. This unique combination allows for a wide range of chemical modifications.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The exocyclic methylene (B1212753) group is susceptible to a variety of addition reactions and can participate in cycloadditions and rearrangements. For instance, research has shown that this compound can undergo a thallium(III)-mediated ring expansion to yield a 3-cyanocyclopentanone, demonstrating its utility in constructing five-membered ring systems. ugent.be Furthermore, it serves as a precursor for the synthesis of novel cyclobutyl-phosphine derivatives through hydrophosphination reactions. chemicalbook.com Its application extends to the synthesis of complex molecular structures, including fluorinated bicyclic proline analogues. researchgate.net

Historical Context and Evolution of Research on Methylenecyclobutane (B73084) Derivatives

The study of methylenecyclobutane and its derivatives has a history stretching back to the early 20th century. Early synthetic efforts were often met with challenges in purification and structural verification. caltech.edu For example, the work of Fecht in the early 1900s on related structures was later found to be unreliable. caltech.edu A significant advancement came with the development of a new method for preparing methylenecyclobutane from pentaerythrityl tetrachloride, which provided more reliable access to this class of compounds. caltech.edu

Over the decades, research has progressed from fundamental synthesis and characterization to exploring the rich and diverse reactivity of these molecules. The enhanced reactivity of alkylidenecyclobutanes, stemming from their increased ring strain, has been recognized and exploited in the synthesis of complex molecular scaffolds and natural products. researchgate.net The development of modern analytical techniques has been crucial in unambiguously determining the structures and understanding the reaction mechanisms of these strained compounds. The ongoing research into the chemistry of methylenecyclobutane derivatives continues to uncover new synthetic methodologies and applications. researchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N B110589 3-Methylenecyclobutanecarbonitrile CAS No. 15760-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylidenecyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N/c1-5-2-6(3-5)4-7/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWMAMOBIQQJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166294
Record name Cyclobutanecarbonitrile, 3-methylene-
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Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15760-35-7
Record name 3-Methylenecyclobutanecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarbonitrile, 3-methylene-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarbonitrile, 3-methylene-
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Record name 3-Methylenecyclobutanecarbonitrile
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Synthetic Methodologies for 3 Methylenecyclobutanecarbonitrile and Its Key Intermediates

Direct Synthesis of 3-Methylenecyclobutanecarbonitrile

The primary route for obtaining this compound involves a cycloaddition reaction, a cornerstone of cyclic compound synthesis.

Cycloaddition Reactions of Allene (B1206475) and Acrylonitrile (B1666552) for Initial Access

The synthesis of this compound is effectively achieved through the [2+2] cycloaddition of allene and acrylonitrile. This reaction is typically performed under thermal conditions, where the two unsaturated molecules combine to form the four-membered cyclobutane (B1203170) ring. The process yields a mixture of isomers, primarily this compound and 2-methylenecyclobutanecarbonitrile. chegg.com This method provides the fundamental carbon skeleton and the key functional groups—the nitrile and the exocyclic double bond—that are pivotal for subsequent chemical transformations.

Optimization of Reaction Conditions and Yields

Initial batch-process syntheses involved heating allene and acrylonitrile in an autoclave at temperatures ranging from 175–270°C for extended periods, often in the presence of a polymerization inhibitor such as hydroquinone. chegg.com These conditions led to yields of approximately 45% to 60%. chegg.com

Table 1: Comparison of Synthetic Conditions for this compound Synthesis chegg.com
ParameterBatch ProcessContinuous Flow Process
ReactantsAllene, AcrylonitrileAllene, Acrylonitrile
Temperature175-270°COptimized within a reactor cascade
InhibitorHydroquinone or FentiazineHydroquinone
Approximate Yield45-60%~66% (approx. 10% increase over batch)
Key FeatureReaction in a sealed autoclaveContinuous feed, recycling of unreacted materials

Synthesis of Advanced Intermediates and Derivatives from this compound

The unique structure of this compound, featuring both a nitrile group and an exocyclic alkene, allows for its use as a versatile starting material for a range of more complex cyclobutane derivatives.

Transformation to Cyclobutanecarboxylic Acid Derivatives via Hydrolysis

The nitrile functional group in this compound can be readily converted into a carboxylic acid. This transformation is a standard synthetic procedure accomplished through hydrolysis under either acidic or basic conditions. Heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base such as sodium hydroxide (B78521) results in the formation of 3-methylenecyclobutanecarboxylic acid. This carboxylic acid derivative serves as a key intermediate for the synthesis of esters, amides, and other related compounds.

Preparation of Cyclobutylamine (B51885) and Cyclobutanol (B46151) Analogues through Multi-step Sequences

The strategic manipulation of both the nitrile and the alkene functionalities allows for the synthesis of important cyclobutylamine and cyclobutanol analogues.

Cyclobutylamine Synthesis: The nitrile group can be reduced to a primary amine. A standard and effective method for this transformation is the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org This reaction converts this compound into 3-methylenecyclobutanamine, a valuable building block for medicinal chemistry.

Cyclobutanol Synthesis: The exocyclic double bond provides a handle for introducing a hydroxyl group. The hydroboration-oxidation reaction is a well-established method for the anti-Markovnikov hydration of alkenes. wikipedia.orglibretexts.org Treating this compound with a borane (B79455) source (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base yields (3-cyanocyclobutyl)methanol. chegg.comchegg.com This reaction is regioselective, adding the hydroxyl group to the terminal carbon of the original double bond, and provides a bifunctional molecule with both nitrile and alcohol groups for further derivatization.

Oxidation Reactions Leading to Functionalized Cyclobutane Systems, e.g., 3-Oxocyclobutanecarboxylic Acid

The transformation of precursors related to this compound into functionalized cyclobutane systems, such as 3-oxocyclobutanecarboxylic acid, is a key synthetic manipulation. This ketone-bearing carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical agents, including thrombin inhibitors and anti-tumor drugs. google.com

A notable synthetic route involves the oxidation of an exocyclic double bond in a precursor molecule. For instance, a multi-step preparation of 3-oxocyclobutanecarboxylic acid has been developed utilizing 3-benzal cyclobutanecarbonitrile (B1293925) as a key intermediate. google.com This process begins with the hydrolysis of the nitrile group to a carboxylic acid, followed by oxidative cleavage of the benzylidene double bond.

The initial step is the hydrolysis of 3-benzal cyclobutanecarbonitrile to 3-benzal cyclobutylcarboxylic acid. This transformation can be achieved using sodium hydroxide in an aqueous ethanol (B145695) solution under heating. google.com The reaction conditions, such as temperature, reaction time, and base concentration, can be varied to optimize the yield. google.com

ReagentSolventTemperature (°C)Time (h)Yield (%)
NaOH50% aq. EtOH701290
NaOH70% aq. EtOH90687
NaOH50% aq. EtOH801084
This table presents data on the hydrolysis of 3-benzal cyclobutanecarbonitrile to 3-benzal cyclobutylcarboxylic acid under various conditions. google.com

Following the hydrolysis, the crucial oxidation step is performed. Instead of using highly toxic reagents like osmium tetroxide, this method employs ozonolysis for the oxidative cleavage of the carbon-carbon double bond in 3-benzal cyclobutylcarboxylic acid. This approach is advantageous due to its lower cost and simpler technical operation, ultimately yielding the target molecule, 3-oxocyclobutanecarboxylic acid. google.com Another method to achieve a similar transformation involves the decarboxylation of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate using hydrochloric acid, which proceeds via an in situ formed diacid to give 3-oxocyclobutanecarboxylic acid in high yield. thieme-connect.de

Synthesis of Bicyclic Scaffolds from this compound Precursors

The strained ring system of this compound precursors makes them valuable starting points for constructing more complex bicyclic scaffolds. The inherent ring strain and the reactivity of the double bond can be harnessed to forge new carbon-carbon bonds, leading to unique and structurally diverse molecules.

Routes to Bicyclo[1.1.0]butane Frameworks

Bicyclo[1.1.0]butanes (BCBs) are among the most strained isolable hydrocarbons and serve as intriguing building blocks in organic synthesis due to their high reactivity. researchgate.net Their central carbon-carbon bond is particularly weak, allowing them to participate in a variety of addition, rearrangement, and insertion reactions. researchgate.net

The synthesis of BCBs can be achieved through several strategies, one of the most common being the intramolecular reductive cyclization of 1,3-dihalocyclobutanes, a reaction analogous to the Wurtz reaction. researchgate.netorgsyn.org For example, 1-bromo-3-chlorocyclobutane (B1620077) can be treated with molten sodium in refluxing dioxane to produce bicyclo[1.1.0]butane in good yield. orgsyn.org This strategy could be adapted to precursors derived from this compound by first functionalizing the exocyclic double bond to introduce a halogen or other suitable leaving group at the 3-position of the cyclobutane ring, which already contains a nitrile or a group that can be converted into a leaving group.

Furthermore, the synthesis of BCBs bearing a nitrile substituent has been reported. researchgate.net These nitrile-substituted BCBs are of particular interest as the nitrile group can be further manipulated. The general approaches to BCB synthesis often involve the generation of a carbenoid species that undergoes an intramolecular insertion or the cyclization of a suitably substituted cyclobutane. pitt.edursc.org For instance, the treatment of 1,1-dibromo-2-chloromethylcyclopropane with methyllithium (B1224462) followed by tert-butyllithium (B1211817) generates bicyclo[1.1.0]butan-1-yllithium in situ, which can then react with electrophiles. nih.gov This highlights a pathway where a cyclopropane (B1198618) precursor leads to a functionalized BCB. The construction of the bicyclo[1.1.0]butane skeleton from a cyclobutane precursor typically requires the formation of the central C1-C3 bond. pitt.edu

Approaches to Spiro[3.3]heptane Systems and Related Carbocycles

Spiro[3.3]heptane frameworks are another class of important three-dimensional molecular structures accessible from cyclobutane precursors. These spirocyclic systems are of interest in medicinal chemistry and materials science.

A key strategy for the synthesis of spiro[3.3]heptane derivatives involves the use of unsaturated nitriles as starting materials. google.com A general method for preparing spiro[3.3]heptan-2-ones starts from a substituted propene, which can be an unsaturated nitrile. The synthesis can be envisioned as a [2+2] cycloaddition reaction to form a methylenecyclobutane (B73084) intermediate, which then undergoes further transformations to build the second spiro-fused ring. google.com

The process allows for the construction of spiro[3.3]heptan-2-ones with various substituents by selecting the appropriate starting alkene. The use of unsaturated nitriles as precursors demonstrates a direct route from a molecule type related to this compound to the spiro[3.3]heptane core structure. google.com Other synthetic strategies towards spiro[3.3]heptanes can involve the nucleophilic cyclization of 1,3-dielectrophiles with 1,1-dinucleophiles, showcasing the versatility of cyclobutane-based building blocks in constructing complex spirocyclic systems. researchgate.net

Mechanistic Investigations and Reaction Pathways of 3 Methylenecyclobutanecarbonitrile Chemistry

Ring Expansion Reactions of 3-Methylenecyclobutanecarbonitrile Derivatives

The inherent ring strain in cyclobutane (B1203170) systems, estimated to be around 26.3 kcal/mol, provides a strong thermodynamic driving force for ring expansion reactions. masterorganicchemistry.com This strain, a combination of angle and torsional strain, makes the carbocyclic framework susceptible to rearrangements that lead to the formation of less-strained five-membered rings. masterorganicchemistry.comyoutube.com

The oxidation of this compound with thallium(III) salts provides a direct route to functionalized cyclopentanones. For instance, treatment of this compound with thallium(III) nitrate (B79036) trihydrate in a suitable solvent like 1,2-dimethoxyethane (B42094) results in the formation of 3-cyanocyclopentanone in high yield. ugent.be

The reaction is believed to proceed through the following mechanistic steps: ugent.be

Oxythallation: The reaction is initiated by the electrophilic attack of the thallium(III) species on the exocyclic double bond, leading to the formation of a cyclic thallonium ion intermediate.

Nucleophilic Attack: Subsequent trans-attack of a water molecule (or another nucleophile present in the reaction mixture) opens the cyclic intermediate. ugent.be

Rearrangement and Ring Expansion: The crucial ring expansion occurs via a 1,2-alkyl shift, where a carbon-carbon bond of the cyclobutane ring migrates to the carbon bearing the thallium group. This step is driven by the relief of ring strain and results in the formation of a cyclopentyl system. ugent.besmartstartinstitute.com

Dethallation and Ketone Formation: The final step involves the removal of the thallium species and subsequent tautomerization to yield the stable cyclopentanone (B42830) product.

The intermediates in this process are transient and not typically isolated, but their existence is supported by mechanistic studies of similar thallium(III)-mediated rearrangements of alkenes. ugent.belumenlearning.comlibretexts.orgpressbooks.pub

Table 1: Thallic Oxidation of a this compound Derivative ugent.be

Starting MaterialReagentProductYield (%)
This compoundThallium(III) nitrate trihydrate3-Cyanocyclopentanone81

Cationic rearrangements, such as the Wagner-Meerwein rearrangement, are fundamental processes in organic chemistry that allow for the skeletal reorganization of molecules via carbocation intermediates. wikipedia.org In the context of small, strained ring systems, these rearrangements are particularly facile due to the significant relief of ring strain that accompanies the transformation. smartstartinstitute.comlibretexts.org

The general mechanism involves the formation of a carbocation adjacent to the strained ring. This can be achieved through various methods, including the protonation of an alkene or the departure of a leaving group. youtube.com The subsequent 1,2-shift of an alkyl or aryl group from the ring to the cationic center leads to ring expansion. libretexts.org For example, the acid-catalyzed solvolysis of α-pinene, a bicyclic system containing a four-membered ring, proceeds through a tertiary carbocation that rearranges to a less stable secondary carbocation, a process driven by the relief of ring strain. smartstartinstitute.com

While a direct cationic rearrangement of this compound itself is not extensively detailed, the principles of cationic rearrangements in strained systems suggest that formation of a carbocation at the exocyclic carbon would readily trigger a ring-expanding rearrangement to a more stable cyclopentyl cation. libretexts.org This cation could then be trapped by a nucleophile to afford a substituted cyclopentane (B165970) derivative. The driving force for such a process is the transformation of a less stable carbocation to a more stable one, often accompanied by the significant energetic advantage of expanding a strained four-membered ring to a less-strained five-membered ring. smartstartinstitute.com

Transition metals, particularly palladium and rhodium, are known to catalyze a variety of rearrangements involving strained ring systems. nih.govnih.govrsc.orgacs.orgnih.gov These metals can insert into C-C bonds, activating the strained ring towards rearrangement.

Palladium-catalyzed rearrangements have been shown to effect the ring expansion of cyclobutane systems to form cyclopentanones. ugent.be For instance, certain silyl (B83357) ethers of cyclobutane derivatives undergo ring expansion in the presence of a palladium(II) catalyst to yield α-methylenecyclopentanones. ugent.be The mechanism of these palladium-catalyzed reactions can be complex, sometimes involving migratory insertion of an alkene into a palladium-carbon bond followed by reductive elimination. nih.gov

Rhodium catalysts are also effective in promoting ring-expansion reactions. nih.govrsc.orgnih.gov For example, rhodium(I) complexes can catalyze the regioselective ring-expanding rearrangement of allenylcyclopropanes to 3-methylenecyclopentenes. nih.gov While not a direct example involving this compound, it highlights the capability of rhodium catalysts to mediate the expansion of strained rings. Rhodium-catalyzed C-C bond cleavage of cyclobutanols has also been utilized to construct acyclic structures with quaternary stereocenters. acs.org

The scope of these transition metal-promoted rearrangements is broad and offers a powerful synthetic tool for accessing complex molecular architectures from readily available strained starting materials. The choice of metal and ligands can often control the regioselectivity and stereoselectivity of the rearrangement. nih.gov

Cycloaddition Chemistry of this compound and Related Strained Systems

The exocyclic double bond of this compound is a reactive dienophile and can participate in various cycloaddition reactions, providing access to spirocyclic and bridged bicyclic systems.

[2+2] cycloadditions are powerful reactions for the synthesis of four-membered rings. libretexts.orgrsc.org Photochemical [2+2] cycloadditions, in particular, are well-suited for creating strained cyclobutane products. libretexts.orgnih.gov The reaction involves the combination of two alkene components to form a cyclobutane ring.

While thermal [2+2] cycloadditions are generally "forbidden" by orbital symmetry rules, they can occur with highly strained or activated alkenes. rsc.org The strain in the double bond of molecules like this compound can lower the activation energy for such cycloadditions. nih.gov The scope of these reactions can be extended by using electron-deficient or electron-rich dienophiles, depending on the electronic nature of the methylenecyclobutane (B73084) derivative. nih.govlibretexts.org

However, the scope of [2+2] cycloadditions is not without limitations. Steric hindrance on either the methylenecyclobutane or the dienophile can significantly impede the reaction. Furthermore, competing side reactions, such as polymerization or rearrangements, can occur under the reaction conditions. The success of a particular [2+2] cycloaddition often depends on a careful choice of substrates and reaction conditions. nih.govresearchgate.net

Lewis acids can catalyze cycloaddition reactions by activating the dienophile, making it more electrophilic and thus more reactive towards the diene. libretexts.orgnih.gov This strategy has been employed in the synthesis of bridged bicyclic systems. nih.govuvic.cadntb.gov.uaumich.edugla.ac.uk

In the context of this compound, while it typically acts as a dienophile, related strained systems like bicyclobutanes can undergo Lewis acid-catalyzed cycloadditions with imines to form aza-bridged bicyclic structures. nih.gov A similar concept could potentially be applied to this compound, where a Lewis acid could activate a diene for a Diels-Alder reaction, or activate the nitrile group for other types of cycloadditions.

A notable example of a Lewis acid-catalyzed reaction leading to a bicyclic system is the intramolecular Prins-type addition of an alkylidenecyclopropane to an acylsilane, which proceeds through a cyclopropyl (B3062369) carbinyl cation that undergoes ring expansion to a cyclobutyl cation. nih.gov This demonstrates the power of Lewis acid catalysis to initiate cascades of rearrangements and cyclizations to form complex bridged systems.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. nih.govnih.govresearchgate.net Cyclobutenone, a strained cyclic ketone, has been shown to be a highly reactive dienophile in Diels-Alder reactions, even with less reactive dienes. nih.gov This high reactivity is attributed to the relief of ring strain in the transition state. By analogy, the strained exocyclic double bond in this compound would also be expected to be a reactive dienophile in Diels-Alder reactions, leading to the formation of spiro[3.5]nonene systems. The reactivity could be further enhanced by the electron-withdrawing nature of the nitrile group. libretexts.org

Cycloaddition Reactions of Bicyclo[1.1.0]butanecarbonitriles Derived from this compound

The strained ring system of bicyclo[1.1.0]butanes, which can be derived from this compound, makes them highly reactive substrates in cycloaddition reactions. These reactions provide a pathway to more complex polycyclic systems, such as bicyclo[2.1.1]hexanes.

Research has demonstrated that 3-methylbicyclo[1.1.0]butanecarbonitrile undergoes cycloaddition reactions with a variety of unsaturated molecules. acs.org These reactions often proceed through diradical intermediates, leading to the formation of 1:1 adducts. acs.org For instance, the reaction with olefins like butadiene, acrylonitrile (B1666552), maleonitrile, fumaronitrile, ethylene, styrene, and p-methoxystyrene yields derivatives of 4-methylbicyclo[2.1.1]hexanecarbonitrile. acs.orgepa.gov

The nature of the dienophile or dipolarophile influences the reaction conditions and the resulting products. Highly electron-deficient multiple bonds can react at or below room temperature. acs.org In some cases, such as with tetracyanoethylene, the reactions can lead to the formation of amorphous solids that are difficult to characterize. acs.org

The cycloaddition reactions are not always limited to the formation of bicyclo[2.1.1]hexane systems. Depending on the reactants and conditions, other products, including monocyclic compounds, can also be formed. acs.org For example, the thermolysis of 3-methylbicyclo[1.1.0]butanecarbonitrile in the liquid phase at 150°C produces several dimers, some of which have been identified as cycloadducts between the starting material and its pyrolysis products. acs.org

Recent studies have also explored ene-like reactions of bicyclo[1.1.0]butanes with strained alkenes and alkynes, leading to the formation of cyclobutenes decorated with highly substituted cyclopropanes and arenes. nih.gov These findings highlight the versatility of bicyclo[1.1.0]butane derivatives in constructing complex molecular architectures. nih.gov

A summary of representative cycloaddition reactions of 3-methylbicyclo[1.1.0]butanecarbonitrile is presented in the table below.

ReactantProduct(s)Reference
Butadiene4-Methylbicyclo[2.1.1]hexane-2-carbonitrile derivative acs.org
Acrylonitrile4-Methylbicyclo[2.1.1]hexane-2-carbonitrile derivative acs.orgepa.gov
Maleonitrile4-Methylbicyclo[2.1.1]hexane-2,3-dicarbonitrile derivative acs.orgepa.gov
Fumaronitrile4-Methylbicyclo[2.1.1]hexane-2,3-dicarbonitrile derivative acs.orgepa.gov
Ethylene4-Methylbicyclo[2.1.1]hexane-2-carbonitrile and other monocyclic products acs.org
Styrene4-Methyl-2-phenylbicyclo[2.1.1]hexane-2-carbonitrile acs.orgepa.gov
p-Methoxystyrene4-Methyl-2-(p-methoxyphenyl)bicyclo[2.1.1]hexane-2-carbonitrile acs.orgepa.gov
1-(N,N-dimethylamino)cyclopenteneBicyclo[2.1.1]hexane derivative epa.gov

Solvolytic Reactivity and Homoallylic Resonance in Cyclobutyl Cations Derived from this compound Analogues

The solvolysis of cyclobutyl derivatives, including those analogous to structures derived from this compound, often involves the formation of highly debated nonclassical carbocations. The resulting cyclobutyl cations can exist in equilibrium with other cationic species like cyclopropylcarbinyl and homoallyl cations. acs.orgchemrxiv.org This complex equilibrium is influenced by substituent effects and can dictate the stereochemical outcome of the reaction.

The concept of homoallylic resonance is crucial in understanding the stability and reactivity of these intermediates. The interaction between the cationic center and a nearby double bond can lead to charge delocalization and the formation of a nonclassical, bridged carbocation. nih.gov This delocalization can shield one face of the cation, leading to stereoselective nucleophilic attack. nih.gov

Computational studies using density functional theory (DFT) have been instrumental in elucidating the structures and relative energies of these cationic intermediates. acs.orgchemrxiv.org These studies have shown that the substitution pattern on the cyclobutyl ring significantly impacts the equilibrium between cyclopropylcarbinyl, bicyclobutonium, cyclobutyl, and homoallyl cations. acs.orgchemrxiv.org

For instance, electron-donating groups at certain positions can favor the formation of specific cationic structures. chemrxiv.org Conversely, electron-withdrawing groups can lead to a flatter potential energy surface where multiple structures are energetically accessible. chemrxiv.org The stereospecificity of reactions involving these cations is often dependent on the ability of the nonclassical cyclopropylcarbinyl cations to access classical homoallylic structures, from which stereoselectivity may be lost. chemrxiv.org

Recent research has demonstrated that by carefully controlling the structure of the nonclassical carbocation precursors, such as bicyclo[1.1.0]butanes, the regio- and stereochemistry of ring-opening reactions can be controlled. nih.gov This control is attributed to subtle changes in the structure of the nonclassical carbocation intermediates, highlighting the potential for developing highly stereoselective transformations. nih.gov

The table below summarizes the influence of substituent position on the favored cationic structure in the C4H7+ system.

Substituent PositionFavored Cationic StructureReference
C1Cyclopropylcarbinyl (CPC) chemrxiv.org
C2Bicyclobutonium (BCB) / Cyclobutyl (CB) chemrxiv.org
C3/C4Homoallyl (HA) chemrxiv.org

Polymerization Studies of Methylenecyclobutane Monomers

Methylenecyclobutane and its derivatives are intriguing monomers for polymerization studies due to the strained four-membered ring and the exocyclic double bond. Both anionic and radical polymerization methods have been explored, leading to polymers with distinct structures and properties.

Anionic polymerization of methylenecyclobutane monomers typically proceeds through the addition of a nucleophilic initiator to the exocyclic double bond, creating a carbanionic active center. youtube.comyoutube.com This initiation step is followed by propagation, where the carbanion attacks another monomer molecule, leading to chain growth. youtube.com

Quantum-chemical studies have indicated that anionic polymerization of methylenecyclobutenes results in polymers composed of saturated cyclobutane fragments linked directly to each other and containing exocyclic methylene (B1212753) substituents. researchgate.net This is in contrast to cationic polymerization, which yields a different polymer structure. researchgate.net

The choice of initiator and solvent system is critical in controlling the polymerization. Organolithium compounds are common initiators for the anionic polymerization of monomers like styrene, and similar systems can be applied to methylenecyclobutane derivatives. youtube.com The kinetics of anionic polymerization can be complex, and in ideal "living" polymerization scenarios, where termination and chain transfer reactions are absent, polymers with a narrow molecular weight distribution can be obtained. nist.gov However, the presence of impurities can lead to termination and broaden the molecular weight distribution. nist.gov

The mechanism often involves the formation of an anion on the chain end that repeatedly adds to neutral monomer molecules. youtube.com For some cyclic monomers, ring-opening polymerization can occur under anionic conditions. youtube.com

Radical polymerization of methylenecyclobutane monomers is another important route to produce polymers with cyclobutane rings in the backbone. wikipedia.orgresearchgate.net The process is initiated by the decomposition of a radical initiator, which then adds to the monomer's double bond to start the polymer chain. wikipedia.org The propagation step involves the successive addition of monomer units to the growing radical chain. youtube.com

In the context of bicyclobutane monomers, which are related to methylenecyclobutane structures, free radical polymerization has been shown to produce polymers with cyclobutane rings in the chain. researchgate.net However, chain transfer to the polymer can also occur, leading to branched structures, especially when the substituent size is small. researchgate.net

The table below provides a general overview of the key steps in radical polymerization.

StepDescription
InitiationGeneration of a radical from an initiator, followed by the addition of this radical to a monomer unit. wikipedia.org
PropagationSuccessive addition of monomer units to the growing radical chain. wikipedia.orgyoutube.com
TerminationDestruction of the radical active centers, typically by combination or disproportionation of two growing chains. wikipedia.org
Chain TransferTransfer of the radical activity from a growing polymer chain to another molecule (monomer, solvent, polymer, or chain transfer agent), leading to the termination of one chain and the initiation of another. wikipedia.orgrubbernews.com

Advanced Spectroscopic and Computational Methodologies in the Characterization and Elucidation of 3 Methylenecyclobutanecarbonitrile

Spectroscopic Characterization in Mechanistic and Structural Investigations

Spectroscopic techniques are indispensable tools for the detailed structural and mechanistic investigation of 3-Methylenecyclobutanecarbonitrile. They provide empirical data that is fundamental to confirming its synthesis and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

In ¹H NMR, the protons of the exocyclic methylene (B1212753) group typically appear as distinct signals in the olefinic region. The protons on the cyclobutane (B1203170) ring exhibit complex splitting patterns due to geminal and vicinal coupling, which can be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These experiments are critical for assigning specific protons to their corresponding carbon atoms. The number of unique signals and their integration values in the ¹H NMR spectrum confirm the number of chemically distinct protons in the molecule. docbrown.info The splitting patterns, governed by the n+1 rule for simple cases, provide information about the number of neighboring protons. docbrown.info

¹³C NMR spectroscopy complements the proton data by identifying the chemical environments of the carbon atoms. The spectrum of this compound will characteristically show signals for the nitrile carbon, the sp² hybridized carbons of the methylene group, and the sp³ hybridized carbons of the cyclobutane ring. The chemical shifts of these carbons are indicative of their electronic environment.

During a chemical reaction, NMR can be used to monitor the disappearance of starting materials and the appearance of this compound. By taking spectra at various time points, kinetic data can be acquired, offering insights into the reaction mechanism. For example, the emergence of the characteristic nitrile and methylene signals would signify the formation of the product.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H NMR)
C≡N-~120-
=CH₂~4.8-5.0~105Singlet or finely split multiplet
Ring CH~3.0-3.3~35Multiplet
Ring CH₂~2.5-2.8~30Multiplet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented is a generalized representation.

Infrared (IR) Spectroscopy in Reaction Monitoring and Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the key nitrile (-C≡N) and exocyclic methylene (=CH₂) moieties. nih.gov

The nitrile group exhibits a sharp, characteristic absorption band in the region of 2260-2240 cm⁻¹. The intensity of this peak can be monitored throughout a reaction to track the formation of the nitrile functionality. The C=C stretching vibration of the exocyclic methylene group typically appears around 1650 cm⁻¹. Additionally, the =C-H stretching of the methylene group can be observed above 3000 cm⁻¹.

By comparing the IR spectrum of the reaction mixture over time to that of the starting materials and the purified product, one can effectively monitor the progress of the synthesis of this compound. The disappearance of reactant-specific peaks and the concurrent growth of the product's characteristic nitrile and alkene peaks provide clear evidence of the chemical transformation.

Table 2: Key Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Nitrile (-C≡N)Stretch2260 - 2240 (sharp)
Alkene (=CH₂)C=C Stretch~1650
Alkene (=CH₂)=C-H Stretch>3000
Alkane (C-H)C-H Stretch<3000

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound can be challenging, a successful crystallographic analysis would provide unparalleled detail about its molecular geometry.

This technique would yield precise bond lengths, bond angles, and torsional angles. For this compound, this data would be invaluable for quantifying the degree of ring strain in the cyclobutane ring. The deviation of bond angles from the ideal sp³ hybridization angle of 109.5° would provide a direct measure of angle strain. Furthermore, the planarity or puckering of the cyclobutane ring would be definitively established.

In cases where the compound itself is not amenable to crystallization, derivatives can sometimes be prepared that are more suitable for X-ray analysis. The structural information gleaned from the derivative can then be used to infer the structure of the parent molecule.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

Parameter Expected Value Significance
C-C≡N Bond Angle~180°Confirms linear geometry of the nitrile group
Ring C-C-C Bond Angles<109.5° (e.g., ~90°)Quantifies angle strain in the cyclobutane ring
C=C Bond Length~1.34 ÅTypical for a double bond
C-C (ring) Bond Lengths~1.54 ÅTypical for a single bond, may be slightly elongated due to strain
Ring Puckering AngleVariableIndicates the conformation of the cyclobutane ring

Note: This data is hypothetical and represents expected values based on known chemical principles.

Mass Spectrometry for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry is essential for confirming its identity and assessing the purity of a sample.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (93.13 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₆H₇N) with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecule may undergo characteristic fragmentation pathways under electron impact, leading to the formation of stable carbocations or radical cations. The analysis of these fragment ions can help to corroborate the proposed structure. Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination, as it separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification and quantification of impurities.

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺93Molecular Ion
[M-H]⁺92Loss of a hydrogen atom
[M-CN]⁺67Loss of the nitrile group
[C₄H₅]⁺53A common fragment from cyclic systems

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

Theoretical and Computational Chemistry for Mechanistic Insights and Predictive Modeling

Theoretical and computational chemistry provide a powerful lens through which to understand the intrinsic properties and reactivity of molecules like this compound, complementing experimental findings.

Quantum Chemical Calculations of Electronic Structure, Strain Energy, and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are employed to model the electronic structure and energetics of this compound. These calculations can provide valuable insights that are difficult or impossible to obtain through experimental means alone.

A key property that can be calculated is the strain energy of the cyclobutane ring. Ring strain arises from angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between substituents on adjacent atoms). Computational methods can quantify the total strain energy by comparing the calculated heat of formation of the cyclic molecule to that of a hypothetical, strain-free acyclic analogue. masterorganicchemistry.com The calculated strain energy is a critical factor in understanding the molecule's thermodynamic stability and its propensity to undergo ring-opening reactions.

Calculations of the electronic structure provide information about the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and its reactivity in various chemical reactions.

Furthermore, reactivity descriptors , such as electrostatic potential maps and Fukui functions, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. An electrostatic potential map visually represents the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions. For this compound, this would likely show a negative potential around the nitrogen atom of the nitrile group and the π-system of the methylene group, suggesting these as sites for electrophilic attack.

Table 5: Representative Computational Data for Cyclobutane Systems

Calculated Property Typical Value/Observation Significance for this compound
Ring Strain Energy~26 kcal/mol (for cyclobutane)Indicates significant stored energy, driving force for reactivity. nih.gov
C-C-C Bond Angle~88-90°Confirms substantial angle strain.
HOMO-LUMO GapModerateSuggests a balance of kinetic stability and reactivity.
Electrostatic PotentialNegative potential on N and C=CPredicts sites for electrophilic attack.

Note: The values presented are illustrative and can vary based on the level of theory and basis set used in the calculation. The strain energy for the substituted this compound may differ slightly from that of unsubstituted cyclobutane.

In-Depth Computational Analysis of this compound Remains Elusive

The investigation of reaction mechanisms for compounds like this compound would typically involve the use of DFT to map out potential energy surfaces, identify transition states, and calculate activation barriers for various possible reaction pathways. Such studies provide invaluable insights into the step-by-step molecular transformations that occur during a chemical reaction. Similarly, MD simulations could offer a dynamic picture of the molecule's behavior in a solvent environment, revealing information about solvent effects on conformational changes and reaction dynamics.

Furthermore, computational studies on the solvolysis of this compound would be crucial for understanding its reactivity and the stability of the resulting carbocation intermediates. Theoretical calculations of solvolysis rates often correlate well with experimental data and can help in predicting the behavior of related compounds. The stability of the 3-methylenecyclobutyl cation, potentially formed during solvolysis, is a key factor in determining the reaction outcome. Computational methods are well-suited to quantify the energetic properties of such transient species.

While general computational methodologies for studying reaction mechanisms and carbocation stability are well-established, and have been applied to a variety of other cyclobutane derivatives, specific data and detailed research findings for this compound are absent from the currently accessible body of scientific literature. Therefore, the construction of an in-depth article with specific data tables and detailed research findings, as outlined in the initial request, cannot be fulfilled at this time. Further experimental and computational research is needed to shed light on the intricate chemical behavior of this compound.

Applications and Research Trajectories of 3 Methylenecyclobutanecarbonitrile in Chemical Sciences

Strategic Building Block in the Synthesis of Complex Organic Architectures

The inherent ring strain and the presence of multiple reactive sites in 3-methylenecyclobutanecarbonitrile make it an attractive starting material for the synthesis of a variety of complex carbocyclic and heterocyclic systems.

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as valuable intermediates in "strain-release" chemistry, enabling the synthesis of substituted four-membered rings. rsc.org The synthesis of cyano-substituted BCBs has been achieved from precursors like 3-chlorocyclobutanecarbonitrile through treatment with a base such as potassium tert-butoxide. rsc.org This transformation proceeds via an elimination reaction to form the exocyclic double bond, followed by an intramolecular cyclization to yield the bicyclo[1.1.0]butane framework.

Once formed, these nitrile-substituted bicyclo[1.1.0]butanes are amenable to a variety of transformations. Their high ring strain energy of approximately 66 kcal/mol facilitates ring-opening reactions with nucleophiles, radicals, and electrophiles, leading to a diverse array of substituted cyclobutanes and cyclobutenes. rsc.org Recent advancements have also demonstrated the palladium-catalyzed cross-coupling of pre-formed BCBs, allowing for late-stage diversification of the bridgehead positions. rsc.org These transformations are pivotal for creating complex molecular scaffolds, including bicyclo[1.1.1]pentanes (BCPs), which are recognized as valuable motifs in drug design. rsc.org The reactivity of the central C-C bond in BCBs can be harnessed in cycloaddition reactions with alkenes and imines to furnish bridged bicyclic systems like bicyclo[2.1.1]hexanes. researchgate.net

Table 1: Synthetic Routes to Bicyclo[1.1.0]butanes
Starting Material PrecursorReagents and ConditionsProductReference(s)
Ethyl 3-bromocyclobutane-1-carboxylateSodium triphenylmethylideEster-substituted bicyclo[1.1.0]butane rsc.org
1-Bromo-3-chlorocyclobutane (B1620077)Sodium in dioxaneBicyclo[1.1.0]butane rsc.org
3-ChlorocyclobutanecarbonitrilePotassium tert-butoxideCyano-substituted bicyclo[1.1.0]butane rsc.org
Epoxy-sulfonesn-BuLi, then conversion of alcohol to sulfonate and a second lithiation/cyclopropanationSubstituted bicyclo[1.1.0]butane sulfones rsc.org

Spiro[3.3]heptanes are three-dimensional scaffolds that have gained significant attention in medicinal chemistry as non-collinear benzene (B151609) bioisosteres. chemrxiv.org The synthesis of spiro[3.3]heptane frameworks can be achieved through various methods, including the [2+2] cycloaddition of methylenecyclobutanes. While not explicitly detailing the use of this compound, patents describe the general principle of using substituted alkenes, including methylenecyclobutanes, to construct cyclobutane (B1203170) rings which can then be elaborated into spiro[3.3]heptane systems. google.com

The general strategy involves the reaction of a methylenecyclobutane (B73084) with a suitable ketene (B1206846) or ketene equivalent to form a spirocyclic ketone, which can then be further functionalized. For instance, the reaction of a substituted methylenecyclobutane with dichloroketene, generated in situ, can yield a dichlorinated spiro[3.3]heptanone. This intermediate can then undergo reductive dechlorination to afford the parent spiro[3.3]heptanone. The nitrile group in this compound can be envisioned to be carried through this sequence or transformed at a later stage to introduce further molecular diversity.

Bridged bicyclic and heterobicyclic scaffolds are important structural motifs found in numerous natural products and pharmaceutically active compounds. rsc.orgnih.gov The strained nature of cyclobutane derivatives, including those derived from this compound, makes them suitable precursors for the synthesis of these complex architectures. Ring-opening of the cyclobutane ring, followed by intramolecular rearrangements or cycloadditions, can lead to the formation of bridged systems. researchgate.net

One general approach involves the thermal or photochemical [2+2] cycloaddition of an alkene with a cyclobutene (B1205218) derivative to generate a bicyclo[2.2.0]hexane skeleton, which can then be rearranged to a bridged bicyclo[2.1.1]hexane. While direct utilization of this compound for this purpose is not extensively documented, its derivatives, such as the corresponding cyclobutene, could potentially serve as substrates in such transformations. researchgate.net Furthermore, the insertion of alkenes into the highly strained central bond of bicyclo[1.1.0]butanes, which can be synthesized from this compound precursors, provides a direct route to bridged bicyclo[2.1.1]hexanes. researchgate.net The development of tandem catalysis protocols has also enabled the efficient synthesis of bridged nitrogen bicyclic skeletons from aminocyclohexane derivatives, highlighting the utility of cyclic precursors in constructing complex bridged systems. nih.gov

Emerging Applications in Materials Science and Specialty Chemical Development

The unique chemical properties of this compound and its derivatives have led to their exploration in the fields of materials science and specialty chemicals. A Russian patent describes the use of methylenecyclobutanecarbonitrile, as a mixture of 2- and 3-isomers, as a starting material for the production of special polymers and other organic compounds containing cyclobutane fragments. google.com

In the realm of materials science, cyclobutane and spiro[3.3]heptane derivatives are being investigated as components in liquid crystalline media. google.com The rigid and defined three-dimensional structure of these scaffolds can influence the mesomorphic properties of the resulting materials. beilstein-journals.orgnih.govnih.gov While the direct incorporation of this compound into liquid crystals is not explicitly reported, its potential as a precursor to such mesogenic compounds is noteworthy. For example, the nitrile group could be hydrolyzed to a carboxylic acid, which can then be esterified with a mesogenic alcohol to generate a liquid crystalline material.

Pharmaceutical and Agrochemical Relevance of Derived Compounds

Cyclobutane-containing compounds are increasingly recognized for their potential in pharmaceutical and agrochemical applications. The constrained four-membered ring can impart unique conformational properties to a molecule, potentially enhancing its binding affinity to biological targets and improving its metabolic stability. nih.gov Compounds derived from this compound, such as substituted cyclobutanes and spiro[3.3]heptanes, are of significant interest in drug discovery.

Spiro[3.3]heptane scaffolds, accessible from methylenecyclobutane precursors, are being explored as bioisosteric replacements for phenyl rings in drug candidates. chemrxiv.org This substitution can lead to improved physicochemical properties and potentially novel intellectual property. For instance, spiro[3.3]heptane-based analogs of known drugs have been synthesized and shown to retain biological activity. chemrxiv.orgresearchgate.net

In the agrochemical sector, cyclobutanol (B46151) derivatives have shown promise in the development of more effective and environmentally friendly pesticides and herbicides. btcpharmtech.com The unique structure of the cyclobutane ring can enhance the efficacy of the active ingredient, allowing for lower application rates. While specific agrochemical applications of this compound derivatives are not widely reported, the general utility of the cyclobutane scaffold in this field suggests a potential avenue for future research. google.com

Table 2: Potential Applications of Scaffolds Derived from this compound
ScaffoldPotential Application AreaRationaleReference(s)
Bicyclo[1.1.1]pentanesMedicinal ChemistryArene bioisostere rsc.org
Spiro[3.3]heptanesMedicinal ChemistryNon-collinear benzene bioisostere chemrxiv.org
Bridged Bicyclic SystemsDrug DiscoveryComplex 3D scaffolds rsc.orgnih.gov
Cyclobutane DerivativesMaterials ScienceLiquid crystal components google.com
Cyclobutane DerivativesAgrochemicalsEnhanced pesticide/herbicide activity btcpharmtech.com

Q & A

Q. What are the established synthetic routes for 3-methylenecyclobutanecarbonitrile, and how can reaction conditions be optimized for yield?

A common method involves the Simmons-Smith reaction on this compound followed by hydrolysis . Optimization may include adjusting catalyst loading (e.g., Zn-Cu couple), reaction temperature (typically 0–25°C), and solvent polarity. Post-synthesis purification via vacuum distillation or column chromatography is recommended to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing isomers (e.g., via splitting patterns in 1^1H NMR and 13^{13}C NMR) . Gas chromatography-mass spectrometry (GC-MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies functional groups like the nitrile stretch (~2200 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in the lab?

The compound is classified as irritant (GHS06) and flammable (GHS02). Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to heat/sparks. Storage at <-20°C in sealed glass containers under inert gas (e.g., N2_2) is advised to prevent degradation .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point, density)?

Cross-validate data using primary literature and standardized measurement protocols. For example, the density (0.912 g/mL at 25°C) and boiling point (163.58°C) in align with independent studies, but deviations may arise from impurities or measurement techniques .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?

The strained cyclobutane ring and electron-deficient nitrile group facilitate [2+2] or [4+2] cycloadditions. Computational studies (e.g., DFT) can model transition states, while kinetic experiments under varying temperatures/pressures reveal activation parameters .

Q. How can researchers resolve contradictions in isomer distribution data during functionalization?

In cases like the Curtius rearrangement ( ), preparative vapor-phase chromatography (VPC) separates isomers, and NMR spectra of derivatives (e.g., ethyl esters) confirm stereochemistry. Contradictions may stem from kinetic vs. thermodynamic control, requiring time-resolved reaction monitoring .

Q. What computational strategies are effective for predicting the compound’s behavior in catalytic systems?

Molecular docking and molecular dynamics simulations model interactions with catalysts (e.g., transition metals). For example, the nitrile group’s coordination to Pd or Ni centers in cross-coupling reactions can be simulated using software like Gaussian or ORCA .

Q. How does the compound’s toxicity profile influence experimental design for biomedical applications?

The LD50_{50} in mice (250 mg/kg intraperitoneal) suggests moderate toxicity. Dose-response studies in vitro (e.g., cell viability assays) should precede in vivo work. Mitigate risks by using lower concentrations (<10 μM) in early-stage drug discovery .

Q. What methodologies enable efficient separation of this compound from byproducts in multicomponent reactions?

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves baseline separation. For volatile byproducts, fractional distillation under reduced pressure is effective .

Q. How can the compound’s photophysical properties be leveraged in materials science?

UV-Vis spectroscopy reveals absorption maxima (~260 nm), suggesting potential as a UV stabilizer. Functionalization with conjugated systems (e.g., aryl groups) enhances π-π interactions for organic semiconductor applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.